Cas no 890148-78-4 (2,4,6-Tris(3-bromophenyl)-1,3,5-triazine)

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine structure
890148-78-4 structure
Nome del prodotto:2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
Numero CAS:890148-78-4
MF:C21H12Br3N3
MW:546.052082061768
MDL:MFCD28964709
CID:2117957
PubChem ID:253661290

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4,6-tris(3-bromophenyl)-1,3,5-Triazine
    • 2,4,6-Tri(3-bromophenyl)-1,3,5-triazine
    • IWHHYACTSSPXDV-UHFFFAOYSA-N
    • tris(3-bromophenyl)-1,3,5-triazine
    • OL10233
    • AK192656
    • 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine (ACI)
    • 2,4,6-Tris(3-bromophenyl)triazine
    • TBrPZ
    • 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
    • MDL: MFCD28964709
    • Inchi: 1S/C21H12Br3N3/c22-16-7-1-4-13(10-16)19-25-20(14-5-2-8-17(23)11-14)27-21(26-19)15-6-3-9-18(24)12-15/h1-12H
    • Chiave InChI: IWHHYACTSSPXDV-UHFFFAOYSA-N
    • Sorrisi: BrC1C=C(C2N=C(C3C=C(Br)C=CC=3)N=C(C3C=C(Br)C=CC=3)N=2)C=CC=1

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 3
  • Complessità: 401
  • Superficie polare topologica: 38.7

Proprietà sperimentali

  • Punto di fusione: 207.0 to 211.0 deg-C
  • Punto di ebollizione: 661.4±65.0°C at 760 mmHg

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine Informazioni sulla sicurezza

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T65400-1g
2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
890148-78-4 95%
1g
¥30.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T65400-5g
2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
890148-78-4 95%
5g
¥108.0 2024-07-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD322188-5g
2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
890148-78-4 95%
5g
¥113.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD322188-100g
2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
890148-78-4 95%
100g
¥1776.0 2024-04-17
Alichem
A019121447-5g
2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
890148-78-4 95%
5g
$179.45 2023-08-31
Chemenu
CM255602-25g
2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
890148-78-4 95%
25g
$*** 2023-05-29
Ambeed
A157015-5g
2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
890148-78-4 95%
5g
$28.0 2025-02-25
Ambeed
A157015-1g
2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
890148-78-4 95%
1g
$6.0 2025-02-25
Ambeed
A157015-100g
2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
890148-78-4 95%
100g
$292.0 2025-02-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T65400-250mg
2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
890148-78-4 95%
250mg
¥37.0 2023-09-06

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Electron transmission material and organic light-emitting element
, Taiwan, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane
Riferimento
Rational utilization of intramolecular and intermolecular hydrogen bonds to achieve desirable electron transporting materials with high mobility and high triplet energy
Yin, Xiaojun; Chen, Dongcheng; Peng, Qiming; Xiang, Yepeng; Xie, Guohua; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2016, 4(7), 1482-1489

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
1,3,5-Triazine derivatives as new electron transport-type host materials for highly efficient green phosphorescent OLEDs
Chen, Hsiao-Fan; Yang, Shang-Jung; Tsai, Zhen-Han; Hung, Wen-Yi; Wang, Ting-Chih; et al, Journal of Materials Chemistry, 2009, 19(43), 8112-8118

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  overnight, rt
Riferimento
Engineering the Interconnecting Position of Star-Shaped Donor-π-Acceptor Molecules Based on Triazine, Spirofluorene, and Triphenylamine Moieties for Color Tuning from Deep Blue to Green
Wang, Yafei; Liu, Wanhui; Deng, Jiyong; Xie, Guohua; Liao, Yuanwei; et al, Chemistry - An Asian Journal, 2016, 11(18), 2555-2563

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Chloroform ;  273 K; 2 h, 273 K; 3 d, 298 K
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  273 K
Riferimento
Chemical signals turn on guest binding through structural reconfiguration of triangular helicates
Sorensen, Anne; Castilla, Ana M.; Ronson, Tanya K.; Pittelkow, Michael; Nitschke, Jonathan R., Angewandte Chemie, 2013, 52(43), 11273-11277

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Chloroform ;  0 °C; 0 °C → rt; 24 h, rt
1.2 Solvents: Water ;  2 h, rt
Riferimento
Triazine-phosphine oxide electron transporter for ultralow-voltage-driven sky blue PHOLEDs
Jia, Jilin; Zhu, Liping; Wei, Ying; Wu, Zhongbin; Xu, Hui; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(19), 4890-4902

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Ammonium iodide Catalysts: Iron chloride (FeCl3) Solvents: Toluene ;  15 h, 130 °C
Riferimento
Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source
Xiao, Jiang; Ren, Shuang; Liu, Qiang, RSC Advances, 2020, 10(37), 22230-22233

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Chloroform ;  cooled; 2 h, 0 °C; 24 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  rt
Riferimento
Tuning Energy Levels of Electron-Transport Materials by Nitrogen Orientation for Electrophosphorescent Devices with an 'Ideal' Operating Voltage
Su, Shi-Jian; Sasabe, Hisahiro; Pu, Yong-Jin; Nakayama, Ken-ichi; Kido, Junji, Advanced Materials (Weinheim, 2010, 22(30), 3311-3316

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid
Riferimento
Thermally activated delayed fluorescence of N-phenylcarbazole and triphenylamine functionalized tris(aryl)triazines
Huang, Bin; Yin, Zhihui; Ban, Xinxin; Jiang, Wei; Dai, Yu; et al, Dyes and Pigments, 2015, 117, 141-148

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane
Riferimento
New usage for cyclotrimerization reaction. A facile synthesis of 1,3,5-triazine derivatives
Mi, Ouyang; Yu, Chun-Hui; Zhang, Ning-Yu; Song, Qing-Bao; Sun, Jing-Wei; et al, Key Engineering Materials, 2013, 531, 531-532

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Chloroform
Riferimento
A novel, bipolar host based on triazine for efficient solution-processed single-layer green phosphorescent organic light-emitting diodes
Huang, Bin; Jiang, Wei; Tang, Jinan; Ban, Xinxin; Zhu, Ruigang; et al, Dyes and Pigments, 2014, 101, 9-14

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine Raw materials

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine Preparation Products

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Suzhou Senfeida Chemical Co., Ltd
(CAS:890148-78-4)TBrPZ
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(CAS:890148-78-4)2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
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